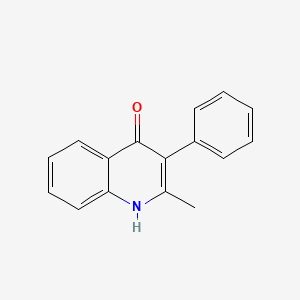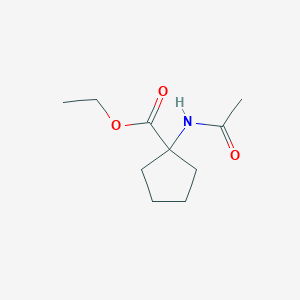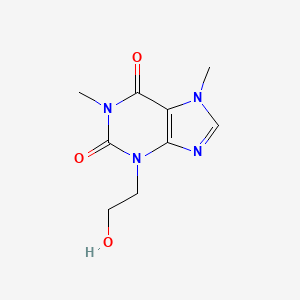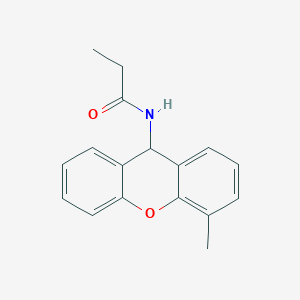
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities. The compound is characterized by its acridine moiety, which is a nitrogen-containing heterocycle, and a phenylcarbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride typically involves the reaction of acridine derivatives with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The compound can be reduced to form dihydroacridine derivatives.
Substitution: The phenylcarbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its ability to intercalate with DNA.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
作用機序
The mechanism of action of 2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of DNA replication and transcription. The compound can also inhibit topoisomerase enzymes, which are essential for DNA replication and repair .
類似化合物との比較
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
DACA (N- (2- (dimethylamino)ethyl)acridine-4-carboxamide): An acridine derivative with potential anticancer activity.
Uniqueness
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride is unique due to its specific combination of the acridine moiety and the phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
56962-75-5 |
|---|---|
分子式 |
C22H19ClN2O2 |
分子量 |
378.8 g/mol |
IUPAC名 |
2-acridin-9-ylethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C22H18N2O2.ClH/c25-22(23-16-8-2-1-3-9-16)26-15-14-17-18-10-4-6-12-20(18)24-21-13-7-5-11-19(17)21;/h1-13H,14-15H2,(H,23,25);1H |
InChIキー |
PAVYBUGNBWOQKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)OCCC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)










